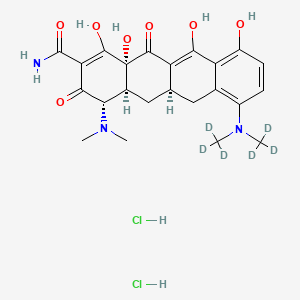![molecular formula C14H16O5 B14757533 (3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one CAS No. 1530-58-1](/img/structure/B14757533.png)
(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one is an organic compound characterized by the presence of a 3,4,5-trimethoxyphenyl group attached to an oxolan-2-one ring via a methylidene linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with oxolan-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylidene linkage. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methylidene group to a methylene group, resulting in the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated derivatives with methylene groups.
Substitution: Halogenated or nitrated derivatives of the trimethoxyphenyl group.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which (3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one exerts its effects is primarily related to its interaction with biological targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The oxolan-2-one ring may also contribute to the compound’s overall bioactivity by enhancing its stability and facilitating its interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one: shares structural similarities with other compounds containing the trimethoxyphenyl group, such as:
Uniqueness
The unique combination of the trimethoxyphenyl group and the oxolan-2-one ring in this compound imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
1530-58-1 |
|---|---|
Formule moléculaire |
C14H16O5 |
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C14H16O5/c1-16-11-7-9(6-10-4-5-19-14(10)15)8-12(17-2)13(11)18-3/h6-8H,4-5H2,1-3H3/b10-6+ |
Clé InChI |
GMQGMAWKJNOEKX-UXBLZVDNSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=C/2\CCOC2=O |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=C2CCOC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


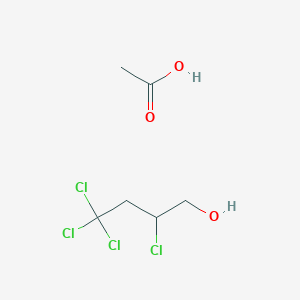
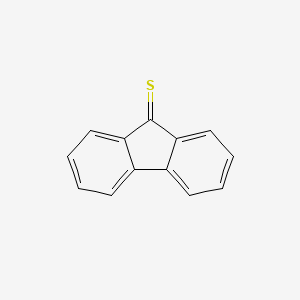
![7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14757462.png)
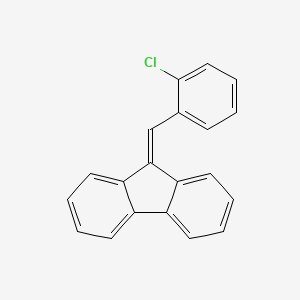

![2-Oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B14757478.png)

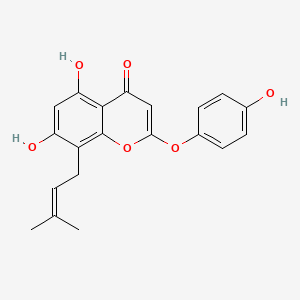
![9,12,15,18,21,24-hexaoxapentacyclo[23.6.1.11,4.029,32.08,33]tritriaconta-4(33),5,7,25,27,29(32)-hexaene](/img/structure/B14757502.png)
![(S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate](/img/structure/B14757506.png)

![N-[3-Bromopropyl]-p-toluenesulfonanilide](/img/structure/B14757524.png)

